molecular formula C10H15N3O2 B11174457 N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide

Cat. No.: B11174457
M. Wt: 209.24 g/mol
InChI Key: GDULOGJVSZURHV-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an ethoxyacetamide group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethoxyacetamide group to an ethylamine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide is unique due to its specific substitution pattern and the presence of the ethoxyacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxyacetamide

InChI

InChI=1S/C10H15N3O2/c1-4-15-6-9(14)13-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3,(H,11,12,13,14)

InChI Key

GDULOGJVSZURHV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC(=CC(=N1)C)C

Origin of Product

United States

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